

YK-4-279: A Technical Guide to its Biological Activity and Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-4-279 is a small molecule inhibitor that has garnered significant attention in the field of oncology, particularly for its activity against cancers driven by aberrant ETS (E26 transformation-specific) family transcription factors. This technical guide provides an in-depth overview of the biological activity of **YK-4-279**, its mechanism of action, and detailed protocols for the screening assays used to evaluate its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Biological Activity and Mechanism of Action

YK-4-279 was identified through a screening process for compounds that could directly bind to the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma.[1] The primary mechanism of action of **YK-4-279** is the disruption of the protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA).[2][3] This interaction is crucial for the oncogenic activity of EWS-FLI1, which includes transcriptional activation and modulation of mRNA splicing. By blocking the EWS-FLI1/RHA interaction, **YK-4-279** inhibits the transcription of EWS-FLI1 target genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][2]

The biological activity of **YK-4-279** is enantiospecific, with the (S)-enantiomer being the active form of the molecule.[4] The (R)-enantiomer shows significantly less or no activity.[4] Beyond





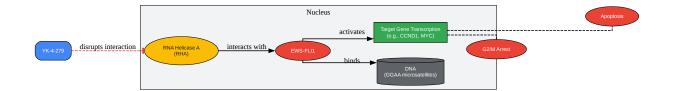


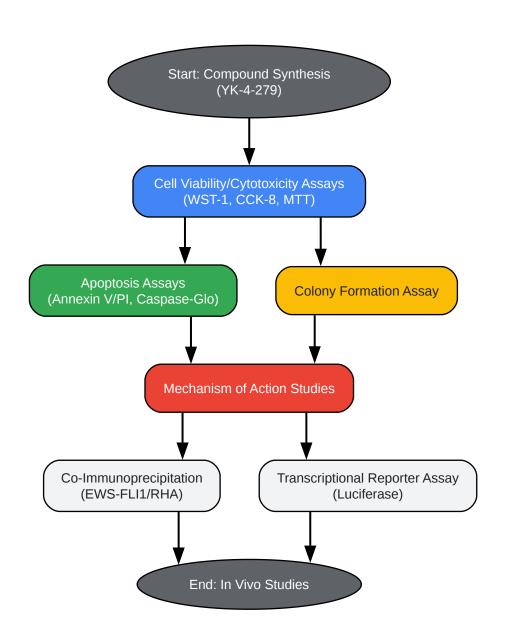
Ewing Sarcoma, **YK-4-279** has also demonstrated activity against other cancers harboring ETS family translocations, such as prostate cancer with ERG or ETV1 fusions, and neuroblastoma. [5][6]

Signaling Pathway

The EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving the expression of a range of downstream target genes that promote oncogenesis. **YK-4-279** intervenes at a critical point in this pathway by preventing the association of EWS-FLI1 with its essential cofactor, RHA. This disruption leads to the downregulation of key target genes involved in cell proliferation and survival, such as CCND1 (Cyclin D1), MYC, and others, ultimately inducing apoptosis.[1][7]







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